Antiulcer ED₅₀ Potency: Pyrrolo[2,1-b]quinazoline vs. Pyrido[2,1-b]quinazoline Carboxylic Acids (Rat Restraint Ulcer Model)
In the rat restraint-ulcer model (Bonfils method, oral administration), the pyrrolo[2,1-b]quinazoline derivative 3-benzylidene-1,2,3,9-tetrahydro-9-oxo-pyrrolo[2,1-b]quinazoline-7-carboxylic acid exhibited an ED₅₀ of 8 mg/kg p.o., numerically lower (i.e., more potent) than the directly comparable pyrido[2,1-b]quinazoline analog (6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid, ED₅₀ = 9 mg/kg p.o.) and equivalent to the pyrido[2,1-b]quinazoline-3-carboxylic acid regioisomer (ED₅₀ = 8 mg/kg p.o.) [1]. Importantly, both the pyrrolo and pyrido series were devoid of anticholinergic activity in the oxotremorine-antagonism assay, a differentiation from atropine-like antiulcer agents [1].
| Evidence Dimension | Antiulcerogenic potency (ED₅₀, oral) |
|---|---|
| Target Compound Data | 3-benzylidene-1,2,3,9-tetrahydro-9-oxo-pyrrolo[2,1-b]quinazoline-7-carboxylic acid: ED₅₀ = 8 mg/kg p.o.; 3-benzylidene-1,2,3,9-tetrahydro-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxylic acid: ED₅₀ = 10 mg/kg p.o. |
| Comparator Or Baseline | 6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid: ED₅₀ = 9 mg/kg p.o.; 6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b]quinazoline-3-carboxylic acid: ED₅₀ = 8 mg/kg p.o. |
| Quantified Difference | ΔED₅₀ = 1 mg/kg (11% potency advantage of pyrrolo-7-COOH over pyrido-2-COOH); pyrrolo-7-COOH equivalent to pyrido-3-COOH |
| Conditions | Rat restraint ulcer model (Bonfils et al.); Sprague-Dawley male rats (100–120 g, 24 h fasted); oral administration 1 h before immobilization; 4 h immobilization; n = 6 per group |
Why This Matters
The pyrrolo[2,1-b] core matches or modestly exceeds the best pyrido[2,1-b] analog in antiulcer potency while sharing the same freedom from anticholinergic side effects, making the pyrrolo scaffold a preferred starting point when oral gastroprotective efficacy is the primary selection criterion.
- [1] Doria, G.; Passarotti, C.; Arcari, G. Substituted pyrrolo[2,1-b]quinazolines and pyrido[2,1-b]quinazolines useful for the treatment of or the prevention of gastrointestinal ulcers. U.S. Patent 4,428,952, January 31, 1984. View Source
